molecular formula C15H16Cl3N3 B6188261 2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2639403-74-8

2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6188261
CAS No.: 2639403-74-8
M. Wt: 344.7
InChI Key:
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Description

2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the cyclization of an ortho-phenylenediamine derivative with a carboxylic acid or its derivative to form the benzodiazole core. For instance, 2-chlorophenylamine can be reacted with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Substitution Reaction: The benzodiazole core is then subjected to a substitution reaction with an appropriate ethylamine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the benzodiazole ring or the chlorophenyl group, often using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on biological systems. It can be used as a probe to study the function of benzodiazole receptors and their role in various physiological processes.

Medicine

In medicine, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting benzodiazole receptors, which are implicated in conditions such as anxiety, epilepsy, and insomnia.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with benzodiazole receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, the compound can modulate the activity of GABA, leading to its anxiolytic, anticonvulsant, and sedative effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
  • 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
  • 2-[5-(2-bromophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Uniqueness

2-[5-(2-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific pharmacological properties. Compared to its analogs with different halogen substitutions (fluoro, bromo), the chloro derivative may exhibit distinct binding affinities and efficacies at benzodiazole receptors, leading to variations in its pharmacological profile.

This comprehensive overview should provide a solid foundation for understanding the compound this compound and its various aspects

Properties

CAS No.

2639403-74-8

Molecular Formula

C15H16Cl3N3

Molecular Weight

344.7

Purity

0

Origin of Product

United States

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